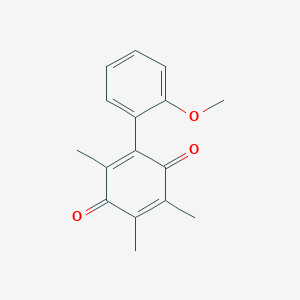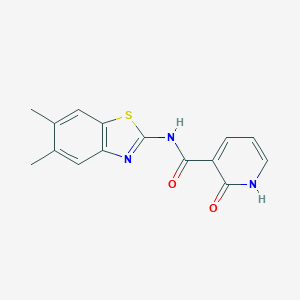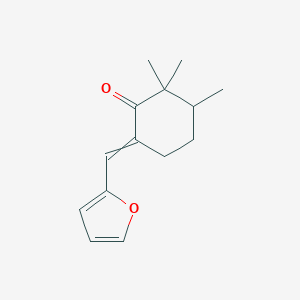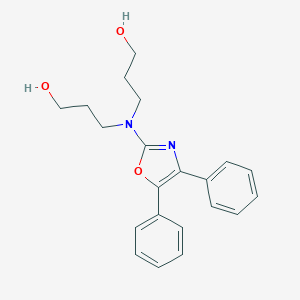
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone, also known as TMBQ, is a synthetic compound with a wide range of applications in scientific research. TMBQ is a member of the benzoquinone family, which are compounds that contain two carbonyl groups (C=O) on adjacent carbon atoms in a six-membered ring. TMBQ is a yellow crystalline solid that is soluble in organic solvents such as chloroform and acetone.
Mécanisme D'action
The mechanism of action of 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone is related to its ability to undergo redox reactions, which involve the transfer of electrons between molecules. 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone can accept or donate electrons, depending on the conditions, and can participate in both one-electron and two-electron transfer reactions. This redox activity makes 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone useful as a probe for studying electron transfer pathways in biological systems.
Effets Biochimiques Et Physiologiques
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone has been reported to induce apoptosis (programmed cell death) in cancer cells, to inhibit the growth of bacteria and fungi, and to modulate the activity of enzymes involved in oxidative stress and inflammation. However, the precise mechanisms underlying these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone is its stability and solubility in organic solvents, which makes it easy to handle and use in laboratory experiments. 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone is also relatively inexpensive compared to other redox-active compounds. However, 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone has some limitations, such as its potential toxicity and the need for careful handling and storage due to its sensitivity to air and light.
Orientations Futures
There are several future directions for research involving 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone. One area of interest is the development of 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone-based probes for imaging and sensing applications, such as detecting reactive oxygen species in cells. Another direction is the investigation of 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone as a therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders. Finally, there is potential for the use of 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone in the development of new materials with redox-active properties, such as batteries and electronic devices.
Méthodes De Synthèse
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone can be synthesized through a multi-step process starting from 2-methoxyphenol and 2,3,6-trimethylhydroquinone. The first step involves the oxidation of 2-methoxyphenol with sodium periodate to form 2-methoxy-1,4-benzoquinone. This intermediate is then reacted with 2,3,6-trimethylhydroquinone in the presence of a catalyst to yield 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone.
Applications De Recherche Scientifique
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone has been used in a variety of scientific research applications, including as a redox-active compound in electrochemical studies, as a photosensitizer in photodynamic therapy, and as a probe for measuring electron transfer rates in biological systems. 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone has also been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Propriétés
Nom du produit |
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone |
|---|---|
Formule moléculaire |
C16H16O3 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H16O3/c1-9-10(2)16(18)14(11(3)15(9)17)12-7-5-6-8-13(12)19-4/h5-8H,1-4H3 |
Clé InChI |
SCRSLBJCHQFEMT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C2=CC=CC=C2OC)C |
SMILES canonique |
CC1=C(C(=O)C(=C(C1=O)C)C2=CC=CC=C2OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)



![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)


![(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231158.png)
![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)
![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B231163.png)



